3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c18-13-6-5-11(9-14(13)19)17(21)20-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRXUOYNQNYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving furan and thiophene derivatives.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity. The difluoro groups may enhance the compound’s binding affinity and specificity by forming hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
N-(2,3-Difluorophenyl)-2-fluorobenzamide ():
This analog lacks the ethyl-furan-thiophene substituent but shares a difluorinated benzamide backbone. The absence of heterocyclic groups reduces its molecular weight (C₁₃H₈F₂N₂O vs. ~C₁₉H₁₄F₂N₂O₂S for the target compound) and lipophilicity. Fluorine’s role in enhancing metabolic stability and hydrogen-bonding interactions (e.g., F···H-N) is conserved .3,4-Difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide ():
Replacing furan/thiophene with a methyl-indole group increases steric bulk (molecular mass: 314.335 g/mol) and introduces indole’s π-π stacking capability. The target compound’s thiophene and furan rings may offer distinct electronic profiles due to sulfur’s polarizability and oxygen’s electronegativity .- Fluorescent Ligand 11e (): Though more complex (e.g., dipyrrolo-diazaborininyl and furan groups), this compound shares thiophene and fluorinated motifs.
Physicochemical and Spectral Properties
IR and NMR Trends:
- Hydrazinecarbothioamides (e.g., compounds [4–6] in ) exhibit C=S stretching at 1243–1258 cm⁻¹ and NH bands at 3150–3319 cm⁻¹. The target compound’s amide C=O and NH stretches would align with these ranges, but its heterocycles may introduce additional νC-O (furan) or νC-S (thiophene) vibrations .
- In triazole derivatives (), tautomerism (thione vs. thiol) is resolved via IR absence of S-H (~2500–2600 cm⁻¹). The target compound’s stable amide linkage avoids such tautomeric complexity .
- Molecular Weight and LogP: Compared to pesticidal benzamides like diflufenican (: C₁₉H₁₁F₅N₂O₂), the target compound’s logP is likely lower due to fewer fluorine atoms but higher than non-fluorinated analogs. This balance could favor membrane permeability in therapeutic contexts .
Biological Activity
3,4-Difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is a novel compound characterized by its unique structural features, including fluorine atoms and aromatic heterocycles. The compound's potential biological activities have garnered interest in medicinal chemistry, particularly for its implications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 349.4 g/mol. The compound includes a benzamide core linked to a side chain containing furan and thiophene groups.
| Property | Value |
|---|---|
| Molecular Formula | C17H13F2NO3S |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2034332-90-4 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit key pathways involved in cell proliferation and survival, which are critical in cancer progression. The presence of fluorine atoms enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Antiproliferative Effects
Research has indicated that derivatives of benzamide compounds, including those with furan and thiophene substitutions, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have shown inhibition of the vascular endothelial growth factor receptor (VEGFR-2), a target implicated in tumor angiogenesis .
In vitro assays have demonstrated that compounds similar to this compound can effectively reduce cell viability in breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. The IC50 values for these compounds often fall within a range that suggests moderate to high potency compared to standard chemotherapeutics like doxorubicin .
Case Studies
- Study on Antiproliferative Activity : A study evaluated a series of N-(1,3,4-thiadiazol-2-yl)furan derivatives, which showed promising results against human epithelial cell lines. The findings indicated that modifications similar to those in this compound could enhance biological activity through structural optimization .
- Molecular Docking Studies : Molecular docking studies have suggested strong interactions between the compound and target proteins associated with cancer progression. These studies provide insights into the binding affinities and potential mechanisms through which the compound exerts its effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide?
- Answer : The compound can be synthesized via amide coupling between 3,4-difluorobenzoyl chloride and the ethylamine derivative bearing furan and thiophene moieties. Key steps include:
- Step 1 : Synthesis of the ethylamine intermediate by nucleophilic substitution or reductive amination of furan-2-yl and thiophen-2-yl precursors.
- Step 2 : Activation of 3,4-difluorobenzoic acid using coupling agents like HATU or DCC in anhydrous conditions (e.g., THF or DCM) .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by / NMR and HRMS .
Q. How should researchers validate the structural integrity of this compound?
- Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm proton environments (e.g., fluorine coupling in NMR, aromatic splitting patterns) .
- X-ray crystallography : Resolve crystal packing and bond geometries using SHELX software for refinement .
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns via ESI-MS or MALDI-TOF .
Q. What in vitro assays are suitable for preliminary biological screening?
- Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assay on cancer cell lines (e.g., MC38 murine carcinoma) at 10–100 µM doses .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s heterocyclic motifs .
Advanced Research Questions
Q. How can crystallographic disorder in this compound’s structure be resolved?
- Answer : Address disorder using SHELXL refinement strategies:
- Partial occupancy modeling : Assign fractional occupancies to overlapping atoms (e.g., flexible furan/thiophene groups).
- Thermal ellipsoid analysis : Identify anisotropic displacement parameters to distinguish static vs. dynamic disorder .
- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 173 K) for higher-resolution datasets .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Answer :
- Dose-response validation : Replicate assays with tighter concentration ranges (e.g., 1–50 µM) to confirm IC consistency .
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Structural analogs : Compare activity trends with related benzamide derivatives (e.g., 4-fluoro-N-[3-(2-fluorophenyl)-thienylidene]benzamide) to identify SAR patterns .
Q. How does the compound’s pharmacokinetic profile influence experimental design?
- Answer :
- Metabolic stability : Assess hepatic microsome clearance (human/rodent) to adjust dosing frequency in vivo .
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction, informing effective concentrations in cell-based assays .
- BBB permeability : Perform PAMPA-BBB assays to evaluate CNS targeting potential .
Q. What computational approaches predict binding modes to biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with A2a receptors or kinases, leveraging the compound’s aromatic/heterocyclic pharmacophores .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility .
- QSAR modeling : Corrogate electronic parameters (Hammett σ) of fluorine substituents with bioactivity data .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the amide bond .
- Crystallography : SHELXL refinement requires high-quality diffraction data (R-factor < 0.05) for reliable disorder modeling .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
